5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE
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Overview
Description
5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE is an organic compound with a molecular formula of C7H7N5 It is a heterocyclic compound containing both a pyridine ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE typically involves the cycloaddition reaction of sodium azide with organic nitriles. One common method includes the use of zinc salts as catalysts in an aqueous environment . The reaction proceeds readily with a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides .
Another method involves the use of powerful diazotizing reagents such as fluorosulfonyl azide (FSO2N3), which enables the facile synthesis of tetrazoles under mild conditions . This method is particularly useful for transforming amidines and guanidines into tetrazole derivatives in an aqueous environment .
Industrial Production Methods
Industrial production of this compound often employs microwave-accelerated methods to convert inactive nitriles into 5-substituted tetrazoles in dimethylformamide (DMF) . This method is advantageous due to its high yield and short reaction times. Additionally, the use of heterogeneous catalysts such as silica-supported sodium hydrogen sulfate can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives of the pyridine and tetrazole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . This property is particularly useful in drug design, where the tetrazole ring can enhance the pharmacokinetic profile of a drug by improving its metabolic stability and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)aniline
- 5-Methyl-1H-tetrazole
- 4-Ethyl-5-methyl-2-(1H-tetrazol-5-yl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE is unique due to the presence of both a pyridine ring and a tetrazole ring in its structure. This dual-ring system imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-2-(tetrazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-6-2-3-7(8-4-6)12-5-9-10-11-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVPKORNRYFFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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